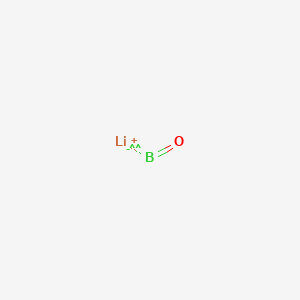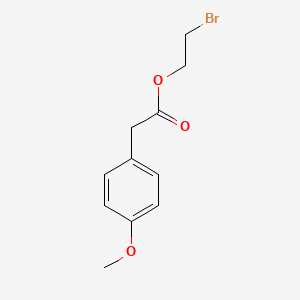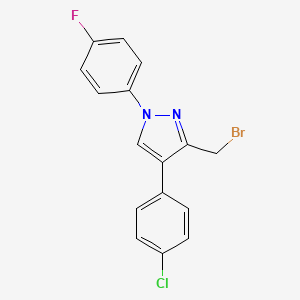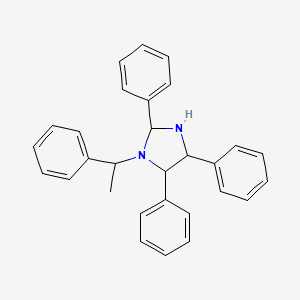![molecular formula C21H33NO B14430877 4-[3-(4-Cyclohexylphenyl)propyl]-2,6-dimethylmorpholine CAS No. 77364-75-1](/img/structure/B14430877.png)
4-[3-(4-Cyclohexylphenyl)propyl]-2,6-dimethylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(4-Cyclohexylphenyl)propyl]-2,6-dimethylmorpholine is a complex organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a cyclohexylphenyl group attached to a propyl chain, which is further connected to a dimethylmorpholine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Cyclohexylphenyl)propyl]-2,6-dimethylmorpholine typically involves multiple steps. One common approach is to start with the preparation of the cyclohexylphenylpropyl intermediate through a Friedel-Crafts alkylation reaction. This intermediate is then reacted with 2,6-dimethylmorpholine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-(4-Cyclohexylphenyl)propyl]-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation techniques to modify the cyclohexylphenyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products
Oxidation: Carboxylic acids.
Reduction: Modified cyclohexylphenyl derivatives.
Substitution: Brominated derivatives at the benzylic position.
Wissenschaftliche Forschungsanwendungen
4-[3-(4-Cyclohexylphenyl)propyl]-2,6-dimethylmorpholine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Wirkmechanismus
The mechanism of action of 4-[3-(4-Cyclohexylphenyl)propyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Cyclohexylphenyl)-3-butyn-1-ol
- 1-(4-Cyclohexylphenyl)-3-(4-ethoxyanilino)-1-propanone
- 1-(4-Cyclohexylphenyl)adamantane
Uniqueness
4-[3-(4-Cyclohexylphenyl)propyl]-2,6-dimethylmorpholine stands out due to its unique combination of a cyclohexylphenyl group with a dimethylmorpholine ring. This structure imparts specific chemical and biological properties that are not commonly found in other similar compounds .
Eigenschaften
CAS-Nummer |
77364-75-1 |
|---|---|
Molekularformel |
C21H33NO |
Molekulargewicht |
315.5 g/mol |
IUPAC-Name |
4-[3-(4-cyclohexylphenyl)propyl]-2,6-dimethylmorpholine |
InChI |
InChI=1S/C21H33NO/c1-17-15-22(16-18(2)23-17)14-6-7-19-10-12-21(13-11-19)20-8-4-3-5-9-20/h10-13,17-18,20H,3-9,14-16H2,1-2H3 |
InChI-Schlüssel |
FIGREXZSNRHMRB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CC(O1)C)CCCC2=CC=C(C=C2)C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methyl-1,3-bis[(trimethylsilyl)oxy]-2H-isoindole](/img/structure/B14430824.png)
![Silane, trimethyl[1-(phenylseleno)ethenyl]-](/img/structure/B14430825.png)

![2-[(Z)-4-diphenylphosphorylbut-2-en-2-yl]-4-methoxy-5-methylbenzoic acid](/img/structure/B14430837.png)
![3-Chloro-4-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenoxy]aniline](/img/structure/B14430845.png)



![N-Methyl-3-[(E)-(4-methylpentan-2-ylidene)amino]propan-1-amine](/img/structure/B14430858.png)



